molecular formula C20H19ClN2O5S2 B296821 N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide

N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B296821
M. Wt: 467 g/mol
InChI Key: BBSPSIPFXOJLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide, commonly known as Sulfasalazine, is a synthetic compound that has been used in the treatment of inflammatory bowel disease (IBD) for over five decades. Sulfasalazine has also been used in the treatment of rheumatoid arthritis (RA), psoriatic arthritis, and ankylosing spondylitis.

Mechanism of Action

Sulfasalazine is a prodrug that is metabolized by intestinal bacteria to yield two active metabolites, 5-aminosalicylic acid (5-ASA) and sulfapyridine. 5-ASA is thought to be responsible for the anti-inflammatory effects of Sulfasalazine, while sulfapyridine is responsible for its adverse effects. 5-ASA inhibits the production of pro-inflammatory cytokines and eicosanoids, and also scavenges free radicals.
Biochemical and Physiological Effects:
Sulfasalazine has been shown to decrease the activity of myeloperoxidase (MPO), an enzyme that is involved in the production of reactive oxygen species (ROS) and other pro-inflammatory mediators. Sulfasalazine has also been shown to decrease the expression of adhesion molecules on endothelial cells, which reduces the infiltration of inflammatory cells into the intestinal mucosa.

Advantages and Limitations for Lab Experiments

Sulfasalazine has been widely used in animal models of N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide and RA to study the mechanisms of inflammation and to test the efficacy of novel anti-inflammatory drugs. However, sulfasalazine has a number of limitations, including poor solubility, low bioavailability, and adverse effects such as nausea, diarrhea, and headache.

Future Directions

There are several areas of research that could be explored in relation to sulfasalazine. These include:
1. Development of more potent and selective inhibitors of pro-inflammatory cytokines and eicosanoids.
2. Investigation of the mechanisms underlying the adverse effects of sulfasalazine, with the aim of developing safer anti-inflammatory drugs.
3. Exploration of the potential of sulfasalazine in the treatment of other inflammatory diseases, such as multiple sclerosis and inflammatory skin diseases.
4. Development of novel formulations of sulfasalazine that improve its solubility and bioavailability.
In conclusion, Sulfasalazine is a synthetic compound that has been used in the treatment of inflammatory bowel disease (N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide) and rheumatoid arthritis (RA) for over five decades. It has been extensively studied for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in vitro and in vivo. Sulfasalazine has a number of advantages and limitations for lab experiments, and there are several areas of research that could be explored in relation to this compound.

Synthesis Methods

Sulfasalazine is synthesized by the reaction of 4-aminobenzenesulfonamide with 4-chloroaniline in the presence of sodium hydroxide. The resulting intermediate is then reacted with 4-methoxy-3-methylbenzenesulfonyl chloride to produce Sulfasalazine.

Scientific Research Applications

Sulfasalazine has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in vitro and in vivo. Sulfasalazine has also been shown to decrease the infiltration of inflammatory cells into the intestinal mucosa in animal models of colitis.

properties

Molecular Formula

C20H19ClN2O5S2

Molecular Weight

467 g/mol

IUPAC Name

N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C20H19ClN2O5S2/c1-14-13-19(11-12-20(14)28-2)30(26,27)23-17-7-9-18(10-8-17)29(24,25)22-16-5-3-15(21)4-6-16/h3-13,22-23H,1-2H3

InChI Key

BBSPSIPFXOJLNK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)OC

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.